1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that combines a furan ring with a pyrrolo[1,2-a]pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(furan-2-yl)ethylamine with 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate cyclization.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various halogenated or alkylated furan derivatives.
Scientific Research Applications
1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Shares the core structure but lacks the furan-2-yl substituent.
Furan-2-yl derivatives: Compounds with the furan ring but different substituents or additional functional groups.
Uniqueness: 1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine is unique due to the combination of the furan ring and the pyrrolo[1,2-a]pyrazine scaffold. This dual structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H14N2O/c1-4-13-12(14-7-9-15(13)8-1)6-5-11-3-2-10-16-11/h1-4,8,10H,5-7,9H2 |
InChI Key |
XXDFZYFLUGYVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)CCC3=CC=CO3 |
Origin of Product |
United States |
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